molecular formula C19H17ClN4O4S B12772480 Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride CAS No. 128433-40-9

Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride

Cat. No.: B12772480
CAS No.: 128433-40-9
M. Wt: 432.9 g/mol
InChI Key: JIIVJHQDCCTJRB-UHFFFAOYSA-N
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Description

Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzoyl and nitrophenyl intermediates, followed by the introduction of the imidazole and thio groups. The final step often involves the formation of the acetamide and methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the benzoyl and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-
  • Acetamide, N-(4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-

Uniqueness

The presence of both benzoyl and nitrophenyl groups, along with the imidazole and thio functionalities, makes Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride unique. This combination of groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

128433-40-9

Molecular Formula

C19H17ClN4O4S

Molecular Weight

432.9 g/mol

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C19H16N4O4S.ClH/c1-22(17(24)12-28-19-20-9-10-21-19)16-8-7-14(23(26)27)11-15(16)18(25)13-5-3-2-4-6-13;/h2-11H,12H2,1H3,(H,20,21);1H

InChI Key

JIIVJHQDCCTJRB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)CSC3=NC=CN3.Cl

Origin of Product

United States

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